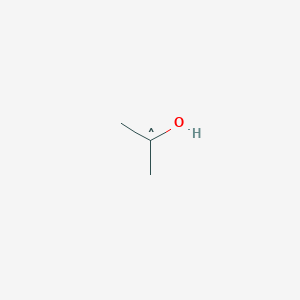

1-Hydroxy-1-methylethyl

描述

Conceptual Framework and Significance within Organic Chemistry

The 1-hydroxy-1-methylethyl group, embodied by its parent compound 2-methylpropan-2-ol (tert-butyl alcohol), holds a significant position in the conceptual framework of organic chemistry. wikipedia.org As the simplest tertiary alcohol, it serves as a primary example for understanding the properties and reactivity inherent to this class of compounds. Its structure is characterized by a central quaternary carbon atom bonded to a hydroxyl group and three methyl groups. This arrangement results in considerable steric hindrance around the hydroxyl group, which profoundly influences its reactivity compared to primary and secondary alcohols.

The steric bulk of the tert-butyl group often prevents the hydroxyl group from participating in nucleophilic substitution reactions that proceed via an Sₙ2 mechanism. wikipedia.org However, it readily forms a stable tertiary carbocation, making Sₙ1 reactions favorable. The hydroxyl group's ability to act as a hydrogen bond donor and acceptor influences the physical properties, such as boiling point and solubility, of compounds containing this moiety. cymitquimica.com For instance, tert-butyl alcohol is miscible with water, a consequence of hydrogen bonding. wikipedia.org

In synthetic organic chemistry, the this compound group is a valuable building block. It is often introduced into molecules to increase steric bulk, modify solubility, or serve as a precursor to other functional groups. The corresponding alkoxide, tert-butoxide, is a strong, non-nucleophilic base widely used to promote elimination reactions and deprotonate acidic compounds without competing nucleophilic attack. wikipedia.org The group's presence is integral to the synthesis of numerous complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. ontosight.aiontosight.aigoogle.com

Overview of its Role as a Structural Unit and Reactive Intermediate

The dual role of the this compound group as both a stable structural component and a transient reactive intermediate is central to its importance in chemistry.

As a Structural Unit:

Table 1: Examples of Compounds Containing the this compound Moiety

| Compound Name | CAS Number | Molecular Formula | Context/Application |

| Ethyl 4-(this compound)-2-propyl-imidazole-5-carboxylate | 144690-33-5 | C₁₃H₂₂N₂O₃ | Key intermediate in the synthesis of Olmesartan. google.comcymitquimica.com |

| 1-[3-(this compound)phenyl]ethanone | 87771-41-3 | C₁₁H₁₄O₂ | Organic synthesis building block. cymitquimica.com |

| 2-(this compound)-2-methyl-1,3-dioxane | Not specified | C₇H₁₄O₃ | Intermediate in pharmaceutical and agrochemical synthesis. ontosight.ai |

| 1-(this compound)cyclopentanol | 5607-45-4 | C₈H₁₆O₂ | Dihydroxy compound with potential applications in synthesis. nih.gov |

| S-(+)-5-(this compound)-2-methyl-2-cyclohexen-1-one | 60593-11-5 | C₁₀H₁₆O₂ | A derivative of carvone, used in synthetic chemistry. nist.gov |

As a Reactive Intermediate:

Beyond its role in stable molecules, the this compound radical, •C(CH₃)₂OH, is a significant reactive intermediate studied in physical organic and radiation chemistry. anl.govnih.gov This radical can be generated through various methods, including the reaction of •OH radicals with 2-propanol or through pulse radiolysis. acs.orgrsc.org Its subsequent reactions provide fundamental insights into electron transfer processes and radical chemistry.

Studies using time-resolved electron spin resonance (TRESR) have characterized the reactions of this radical with various substrates, such as nitrite (B80452) ions (NO₂⁻). acs.orgnih.gov The reaction with nitrite leads to the formation of an adduct nitro radical anion, [HO-C(CH₃)₂NO₂]•⁻, with a bimolecular rate constant determined to be 1.6 x 10⁶ M⁻¹ s⁻¹. nih.gov The mechanism involves competitive addition at both the nitrogen and oxygen atoms of the nitrite ion. nih.gov The radical also reacts rapidly with oxygen and various metal complexes, and its kinetics have been thoroughly investigated. rsc.orgosti.govosti.gov

Table 2: Selected Reaction Rate Constants for the this compound Radical

| Reactant | Rate Constant (k) | Conditions | Reference |

| Oxygen | 4.5 ± 0.5 × 10⁹ dm³ mol⁻¹ s⁻¹ | Pulse radiolysis | rsc.org |

| Ferric ions (Fe³⁺) | 4.5 ± 0.5 × 10⁸ dm³ mol⁻¹ s⁻¹ | Pulse radiolysis | rsc.org |

| Nitrite ions (NO₂⁻) | 1.6 × 10⁶ M⁻¹ s⁻¹ | pH 7 | nih.gov |

Current Trajectories and Challenges in Academic Investigation

The study of the this compound moiety and tertiary alcohols, in general, is an active area of research, with significant efforts directed at overcoming synthetic challenges and expanding their utility.

Challenges in Synthesis and Functionalization:

A primary challenge in the chemistry of tertiary alcohols is their inherent low reactivity due to steric hindrance. sioc-journal.cnthieme-connect.com This makes reactions like acylation or substitution difficult to achieve with high efficiency. Another significant hurdle is the stereoselective synthesis of chiral tertiary alcohols, which are prevalent in many bioactive natural products and pharmaceuticals. sioc-journal.cnthieme-connect.com Creating a specific stereocenter at the sterically congested carbon requires highly selective catalysts that can effectively distinguish between three different non-hydrogen substituents. sioc-journal.cnchinesechemsoc.org Furthermore, the functionalization of tertiary alcohols often faces competition from elimination reactions, which can lead to undesired byproducts. core.ac.uk

Current Research Trajectories:

To address these challenges, contemporary research is focused on several key areas:

Novel Catalytic Systems: There is a major push to develop innovative catalysts for the kinetic resolution and asymmetric synthesis of tertiary alcohols. sioc-journal.cnthieme-connect.com This includes both organocatalysts (such as chiral peptides and phosphoric acids) and metal-based catalysts (involving rhodium, palladium, copper, etc.). thieme-connect.comthieme-connect.com These catalysts are designed to provide the high levels of stereocontrol needed to access enantiomerically pure tertiary alcohols. sioc-journal.cnthieme-connect.com

C-H Functionalization: Recent strategies involve the direct functionalization of C-H bonds to construct tertiary alcohols. Dual catalysis systems, often combining photoredox and nickel catalysis, are being explored to functionalize tertiary allylic C-H bonds, providing novel routes to complex alcohol structures with excellent diastereo- and enantioselectivity. nih.gov

Dehydroxylative Functionalization: A growing area of interest is the direct conversion of the C-OH bond of tertiary alcohols into C-C or C-X bonds. thieme-connect.com This "dehydroxylative functionalization" is synthetically appealing as it uses readily available alcohols as starting materials. core.ac.ukthieme-connect.com Titanium-based reagents have shown promise in generating carbon radicals from alcohols, enabling subsequent bond-forming reactions, although expanding this methodology to a catalytic process remains a significant goal. thieme-connect.com

Stereoinversion Reactions: Methods for the direct stereoinversion of tertiary alcohols are also being developed. These reactions, which can convert one enantiomer of a chiral tertiary alcohol into the other, are highly valuable but synthetically challenging. core.ac.uk

These research efforts aim to unlock the full potential of the this compound moiety and other tertiary alcohols, making them more accessible and versatile building blocks for creating the complex molecules of the future.

Structure

2D Structure

属性

CAS 编号 |

5131-95-3 |

|---|---|

分子式 |

C3H7O |

分子量 |

59.09 g/mol |

InChI |

InChI=1S/C3H7O/c1-3(2)4/h4H,1-2H3 |

InChI 键 |

YNWTXMOZDGPBDJ-UHFFFAOYSA-N |

规范 SMILES |

C[C](C)O |

产品来源 |

United States |

Formation and Generation of the 1 Hydroxy 1 Methylethyl Radical

Radiolytic Generation from Alcoholic and Ketonic Precursors

Radiolysis, the cleavage of chemical bonds by ionizing radiation, is a potent method for generating free radicals in solution. The 1-hydroxy-1-methylethyl radical can be effectively produced from both 2-propanol (an alcohol) and acetone (B3395972) (a ketone) through radiolytic techniques.

In situ radiolysis coupled with steady-state Electron Spin Resonance (ESR) spectroscopy is a powerful technique for the direct detection and characterization of short-lived radical intermediates. While direct ESR detection of the this compound radical can be challenging due to its transient nature, spin trapping methods are often employed. In these experiments, a "spin trap" molecule reacts with the transient radical to form a more stable radical product, known as a spin adduct, which can be readily detected by ESR.

A study utilizing 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) as a spin trap successfully characterized the this compound radical generated from 2-propanol. scispace.com The hydroxyl radicals produced during the radiolysis of water abstract a hydrogen atom from 2-propanol, forming the this compound radical, which is then trapped by DMPO. The resulting DMPO spin adduct exhibits characteristic ESR parameters. scispace.com

| Parameter | Value |

|---|---|

| aN (G) | 14.88 |

| aHβ (G) | 23.01 |

| g-factor | 2.00611 |

This table presents the hyperfine coupling constants for the nitrogen (aN) and beta-hydrogen (aHβ) nuclei, as well as the g-factor for the DMPO spin adduct of the this compound radical, as determined by in situ radiolysis steady-state ESR studies. scispace.com

The reaction of hydroxyl radicals (•OH) with 2-propanol is a primary route for the formation of the this compound radical in aqueous solutions. The hydroxyl radical, a powerful oxidizing agent, readily abstracts a hydrogen atom from the α-carbon (the carbon atom bonded to the hydroxyl group) of 2-propanol. This abstraction is highly specific due to the lower bond dissociation energy of the C-H bond at the α-position compared to the C-H bonds of the methyl groups.

The reaction can be represented as: (CH₃)₂CHOH + •OH → (CH₃)₂ĊOH + H₂O

The rate constant for this reaction has been determined by various experimental techniques, including pulse radiolysis.

| Rate Constant (k) | Temperature (K) | Technique |

|---|---|---|

| 1.9 x 10⁹ M⁻¹s⁻¹ | Ambient | Pulse Radiolysis |

This table shows the bimolecular rate constant for the reaction between the hydroxyl radical and 2-propanol at ambient temperature.

The this compound radical can also be generated from its corresponding ketone, acetone, through a two-step process involving hydrated electrons (e⁻aq). In the initial step, the hydrated electron, a potent reducing species, adds to the carbonyl group of the acetone molecule to form the acetone ketyl radical anion. nih.govresearcher.lifeacs.org

(CH₃)₂CO + e⁻aq → (CH₃)₂ĊO⁻

This reaction is typically very fast, with rate constants approaching the diffusion-controlled limit. Subsequent protonation of the ketyl radical anion by a water molecule or a proton donor yields the neutral this compound radical.

(CH₃)₂ĊO⁻ + H₂O ⇌ (CH₃)₂ĊOH + OH⁻

Photochemical Processes in Radical Formation

Photochemical methods provide another versatile route for the generation of the this compound radical. scispace.comsigmaaldrich.com These processes typically involve the absorption of light by a precursor molecule, leading to an excited state that can then undergo bond cleavage or other reactions to produce the desired radical.

One common photochemical method involves the photolysis of a mixture of acetone and 2-propanol. Acetone, upon absorption of UV light, is excited to a triplet state. The excited acetone can then abstract a hydrogen atom from 2-propanol, resulting in the formation of two this compound radicals.

(CH₃)₂CO + hν → (CH₃)₂CO* (CH₃)₂CO* + (CH₃)₂CHOH → 2 (CH₃)₂ĊOH

This process is efficient and allows for the controlled generation of the radical for subsequent reaction studies.

Decomposition of α-Hydroxyalkyl Diazenes as Radical Sources

The thermal decomposition of α-hydroxyalkyl diazenes serves as a clean and convenient source of α-hydroxyalkyl radicals, including the this compound radical. mcmaster.ca These compounds, with the general structure R-N=N-C(OH)R'R'', can be synthesized and isolated. Upon gentle heating, they decompose to produce nitrogen gas, an alkyl or aryl radical, and the desired α-hydroxyalkyl radical. mcmaster.cacdnsciencepub.com

For the generation of the this compound radical, a suitable precursor would be an alkyl(this compound)diazene. The decomposition reaction proceeds as follows:

R-N=N-C(OH)(CH₃)₂ → R• + N₂ + •C(OH)(CH₃)₂

The kinetics of the decomposition of these diazenes have been studied, and they are known to serve as effective radical initiators for various chemical reactions. mcmaster.caresearchgate.netrsc.org The rate of decomposition is dependent on the structure of the diazene (B1210634) and the temperature. This method is particularly useful for kinetic studies of radical-molecule reactions in solution due to the predictable and controlled generation of radicals. mcmaster.ca

Spectroscopic Characterization and Structural Elucidation of 1 Hydroxy 1 Methylethyl Species

Electron Spin Resonance (ESR) Spectroscopy of the 1-Hydroxy-1-methylethyl Radical

ESR spectroscopy is a powerful technique for the direct detection and characterization of paramagnetic species like the this compound radical. By probing the interaction of an unpaired electron with an external magnetic field and surrounding magnetic nuclei, ESR provides detailed information about the radical's electronic environment and structure.

Hyperfine coupling arises from the interaction between the magnetic moment of the unpaired electron and the magnetic moments of nearby nuclei. This interaction leads to the splitting of ESR spectral lines into multiple components, and the spacing between these lines is the hyperfine coupling constant (hfc or a). The hfc is directly proportional to the spin density of the unpaired electron at the interacting nucleus, offering a map of the electron's distribution within the radical. libretexts.orgnih.gov

For the this compound radical, the primary hyperfine interactions are with the protons of the two methyl groups and the hydroxyl proton. The magnitude of these coupling constants provides information about the geometry and conformation of the radical. The interaction of the unpaired electron with the six equivalent methyl protons is expected to produce a septet, and further coupling with the hydroxyl proton would result in a septet of doublets. The specific values of these coupling constants are crucial for understanding the extent of hyperconjugation and spin polarization, which are the main mechanisms governing spin distribution in aliphatic radicals. scispace.com

In the case of adducts formed from the this compound radical, such as the nitro radical anion, [HO-C(CH₃)₂NO₂]•⁻, the hyperfine coupling constant with the nitrogen nucleus becomes a key diagnostic parameter. For this specific adduct, the nitrogen hyperfine coupling constant has been determined.

| Radical Species | Interacting Nucleus | Hyperfine Coupling Constant (a) in Gauss (G) |

|---|---|---|

| [HO-C(CH₃)₂NO₂]•⁻ | Nitrogen (N) | 26.39 |

The g-factor, or spectroscopic splitting factor, is a dimensionless quantity that characterizes the magnetic moment of the unpaired electron. For a free electron, the g-factor is approximately 2.0023. Deviations from this value in a radical provide information about its electronic environment, specifically the extent of spin-orbit coupling. researchgate.netresearchgate.net In organic radicals, where spin-orbit coupling is generally small, g-factors are typically close to the free-electron value.

The g-factor can be anisotropic, meaning its value depends on the orientation of the radical with respect to the external magnetic field. This anisotropy provides further details about the electronic structure and symmetry of the radical. For the adduct of the this compound radical with a nitrite (B80452) ion, a specific g-factor has been measured, indicating the electronic environment of the resulting nitro radical anion.

| Radical Species | g-factor |

|---|---|

| [HO-C(CH₃)₂NO₂]•⁻ | 2.0052 |

Time-Resolved ESR (TRESR) is an essential technique for studying the kinetics of short-lived radical species generated, for example, by laser flash photolysis. acs.orgoup.com This method allows for the direct observation of radical formation and decay on microsecond to nanosecond timescales. By monitoring the time evolution of the ESR signal intensity, one can determine the rates of radical reactions, such as self-termination, or reactions with other molecules.

In the study of the this compound radical, TRESR has been employed to investigate its reaction with nitrite ions. By analyzing the decay traces of the this compound radical and the growth traces of its adduct, the [HO-C(CH₃)₂NO₂]•⁻ radical, the bimolecular rate constant for the reaction has been determined to be 1.6 x 10⁶ M⁻¹ s⁻¹ at a pH of 7. This demonstrates the power of TRESR in elucidating the mechanisms and kinetics of radical reactions in solution.

The shape of ESR spectral lines can provide information about the dynamic processes occurring in the radical, such as conformational changes or restricted rotation. Asymmetrical line shapes can arise from the anisotropy of the g-factor and hyperfine coupling constants in viscous media or frozen solutions. The analysis of these line shapes can yield information about the rotational correlation times and the principal values of the g and hyperfine tensors.

While specific studies on the asymmetrical line shapes of the this compound radical are not detailed in the provided context, the principles can be applied to understand its conformational dynamics. For instance, temperature-dependent changes in the ESR spectrum could indicate different rates of rotation around the C-O bond or conformational averaging of the methyl groups. Such studies are crucial for building a complete picture of the radical's structure and behavior in different environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Derivatives and Adducts

While ESR is the technique of choice for the radical itself, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of its diamagnetic derivatives and adducts. Proton NMR (¹H NMR) is particularly useful for determining the connectivity of atoms and the stereochemistry of these molecules.

¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule through their chemical shifts (δ), the relative number of protons through signal integration, and the number of neighboring protons through spin-spin coupling (multiplicity). hw.ac.uk

A key adduct of the this compound radical is its dimer, pinacol (B44631) (2,3-dimethyl-2,3-butanediol). The ¹H NMR spectrum of pinacol is a valuable example for understanding the proton environments in a molecule directly derived from the radical.

In the ¹H NMR spectrum of pinacol, the protons of the four equivalent methyl groups give rise to a single sharp signal. The protons of the two hydroxyl groups also typically appear as a singlet, which can be broad and its chemical shift can be concentration-dependent. The singlet nature of the methyl peak indicates that there are no adjacent protons to couple with, which is consistent with the structure of pinacol where the methyl groups are attached to quaternary carbons. youtube.com

| Proton Environment | Chemical Shift (δ) in ppm | Multiplicity | Integration |

|---|---|---|---|

| Methyl Protons (-CH₃) | ~1.2 | Singlet | 12H |

| Hydroxyl Protons (-OH) | Variable (e.g., ~2.0-4.0) | Singlet (often broad) | 2H |

The analysis of the ¹H NMR spectra of other derivatives, such as ethers like 2-methoxy-2-propanol, would show different chemical shifts and coupling patterns. For instance, the methoxy (B1213986) group protons would appear as a singlet, and the methyl protons would also be a singlet due to the quaternary carbon, but their chemical shifts would be influenced by the neighboring oxygen and methoxy group, respectively. This detailed analysis of chemical shifts and coupling patterns is fundamental to confirming the structure of any new derivative or adduct of the this compound species. docbrown.info

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful analytical technique for confirming the carbon framework of molecules containing the this compound group, also known as the tert-butyl alcohol moiety. In a typical broadband proton-decoupled ¹³C NMR spectrum, each unique carbon atom in a molecule produces a distinct signal, providing direct insight into the carbon skeleton.

For the this compound group, two distinct signals are typically observed in the ¹³C NMR spectrum. The quaternary carbon atom, bonded to the hydroxyl group and three other carbon atoms, appears as a singlet with a chemical shift (δ) generally in the range of 65-75 ppm. The three chemically equivalent methyl (CH₃) carbons give rise to a single, more intense signal at a higher field, typically in the range of 25-35 ppm. libretexts.orgyoutube.com The specific chemical shifts can be influenced by the solvent and the nature of other substituents on the molecule. oregonstate.educompoundchem.com

In a proton-coupled ¹³C NMR spectrum, the signal for the methyl carbons would be split into a quartet due to coupling with the three attached protons (¹JCH), while the quaternary carbon would remain a singlet as it has no directly attached protons. nanalysis.com This technique, along with others like Distortionless Enhancement by Polarization Transfer (DEPT), can definitively distinguish between methyl, methylene (B1212753), methine, and quaternary carbons, thus confirming the presence and connectivity of the this compound group. uvic.ca

Table 1: Typical ¹³C NMR Chemical Shifts for the this compound Group (in CDCl₃)

| Carbon Atom | Typical Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) |

|---|---|---|

| Quaternary Carbon (-C-OH) | 68-72 | Singlet |

| Methyl Carbons (-CH₃) | 30-32 | Quartet |

Data sourced from various spectroscopic databases and literature. nanalysis.comchemicalbook.com

Two-Dimensional NMR Techniques (e.g., COSY, HMQC) for Complex Structures

For more complex molecules incorporating the this compound moiety, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton and carbon signals and elucidating the complete molecular structure. omicsonline.org

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons to which they are attached. libretexts.orglibretexts.org For a this compound group, an HSQC or HMQC spectrum would show a clear cross-peak correlating the proton signal of the three methyl groups with the corresponding methyl carbon signal. nanalysis.com The quaternary carbon, having no attached protons, would not show a correlation in this type of spectrum. This is a definitive method for assigning the methyl carbons and confirming their direct attachment to protons. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range connectivity, as it shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). libretexts.org For the this compound group, the HMBC spectrum provides key structural information. nanalysis.com A strong correlation would be observed between the methyl protons and the quaternary carbon (a two-bond correlation, ²JCH). Additionally, a three-bond correlation (³JCH) would be seen between the protons of one methyl group and the carbons of the other two methyl groups. nanalysis.com These correlations provide unequivocal evidence for the tert-butyl arrangement.

Table 2: Expected 2D NMR Correlations for the this compound Group

| 2D NMR Experiment | Correlating Nuclei | Type of Correlation | Significance |

|---|---|---|---|

| HSQC / HMQC | Methyl Protons ↔ Methyl Carbons | ¹JCH (1-bond) | Confirms the C-H attachment of the methyl groups. nanalysis.comlibretexts.org |

| HMBC | Methyl Protons ↔ Quaternary Carbon | ²JCH (2-bond) | Establishes the connection between the methyl groups and the central quaternary carbon. nanalysis.com |

Infrared (IR) Spectroscopy for Functional Group Identification in Derivatives

Infrared (IR) spectroscopy is a fundamental technique for identifying the presence of specific functional groups within a molecule. For derivatives containing the this compound group, the IR spectrum is characterized by several key absorption bands.

The most prominent and diagnostic feature for the hydroxyl (-OH) group is a strong, broad absorption band in the region of 3550-3200 cm⁻¹. docbrown.infodocbrown.info The broadening of this peak is a result of intermolecular hydrogen bonding between the alcohol molecules. docbrown.info

The C-O stretching vibration of a tertiary alcohol, such as the this compound group, gives rise to a strong absorption band in the range of 1200-1125 cm⁻¹. study.comresearchgate.net This is a key diagnostic peak that helps to distinguish tertiary alcohols from primary (approx. 1085-1050 cm⁻¹) and secondary (approx. 1125-1085 cm⁻¹) alcohols. study.com

Additionally, the spectrum will display C-H stretching vibrations from the methyl groups in the 2975-2845 cm⁻¹ region. docbrown.info Characteristic C-H bending vibrations for the tert-butyl group can also be observed, often appearing as medium to strong bands around 1390-1365 cm⁻¹. The region below 1500 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of overlapping vibrations unique to the specific molecule. docbrown.info

Table 3: Characteristic IR Absorption Bands for the this compound Group

| Functional Group / Bond | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching (H-bonded) | 3550 - 3230 | Strong, Broad |

| C-H (Alkyl) | Stretching | 2975 - 2845 | Strong |

| C-H (Methyl) | Bending | 1390 - 1365 | Medium-Strong |

| C-O (Tertiary Alcohol) | Stretching | 1200 - 1125 | Strong |

Data compiled from spectroscopic reference literature. docbrown.infostudy.comresearchgate.net

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis of Derivatives

Mass spectrometry (MS) is an analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. When a molecule containing a this compound group is analyzed by electron ionization mass spectrometry (EI-MS), it undergoes ionization and subsequent fragmentation.

The molecular ion (M⁺) peak, which corresponds to the molecular weight of the entire compound, is often weak or entirely absent for tertiary alcohols. libretexts.org This is due to the high stability of the tertiary carbocation that is readily formed upon fragmentation. libretexts.org

The most significant fragmentation pathway for derivatives of the this compound species involves the cleavage of a C-C bond adjacent to the oxygen atom (alpha-cleavage). libretexts.orglibretexts.org This results in the loss of a methyl radical (•CH₃), which has a mass of 15 Da. This cleavage forms a highly stable, resonance-stabilized oxonium ion. Therefore, a prominent peak is often observed at M-15.

Another common fragmentation pathway is the loss of a water molecule (H₂O), with a mass of 18 Da, leading to a peak at M-18. The combination of these fragmentation events can also occur, leading to a peak at M-33 (loss of both a methyl group and water). The most intense peak in the spectrum, known as the base peak, often corresponds to the most stable fragment ion formed. pearson.com For simple 2-methyl-2-propanol, the base peak is typically observed at m/z 59, corresponding to the [C₃H₇O]⁺ fragment formed by the loss of a methyl group.

Table 4: Common Mass Spectrometry Fragments for this compound Derivatives

| Fragmentation Process | Neutral Loss | Mass of Loss (Da) | Resulting m/z | Significance |

|---|---|---|---|---|

| Alpha-Cleavage | •CH₃ (Methyl radical) | 15 | M-15 | Often a very prominent peak due to the formation of a stable oxonium ion. libretexts.org |

| Dehydration | H₂O (Water) | 18 | M-18 | A common fragmentation pathway for alcohols. libretexts.org |

Reaction Mechanisms and Pathways Involving the 1 Hydroxy 1 Methylethyl Radical

Radical-Molecule Reactions

The 1-hydroxy-1-methylethyl radical readily engages in reactions with various molecules, leading to the formation of new radical species or stable products. These interactions are fundamental to understanding its role in complex chemical systems.

The reaction between the this compound radical and nitrite (B80452) ions (NO₂⁻) has been characterized through techniques such as time-resolved electron spin resonance (TRESR). This reaction leads to the formation of a distinct product, the adduct nitro radical anion, [HO−C(CH₃)₂NO₂]•⁻. This adduct has been identified by its specific magnetic parameters, including a nitrogen hyperfine coupling constant (aN) of 26.39 G and a g-factor of 2.0052.

The reaction with nitrite is not entirely selective. The production of the nitro radical anion adduct accounts for approximately 38% ± 4% of the total reaction between the this compound radical and the nitrite ion. This incomplete conversion is explained by a competitive reaction pathway where the radical addition occurs at one of the oxygen atoms of the nitrite ion, rather than the nitrogen atom.

| Parameter | Value |

|---|---|

| Primary Product | Nitro Radical Anion Adduct ([HO−C(CH₃)₂NO₂]•⁻) |

| Yield of Nitro Adduct | 38% ± 4% |

| Competitive Reaction | Addition at Oxygen atom |

| Bimolecular Rate Constant (pH 7) | 1.6 × 10⁶ M⁻¹ s⁻¹ |

| Nitrogen Hyperfine Coupling Constant (aN) | 26.39 G |

| g-factor | 2.0052 |

Like many other organic radicals, the this compound radical can undergo self-reaction through disproportionation. This type of reaction involves the transfer of an atom (typically hydrogen) from one radical to another, resulting in one molecule being oxidized and the other being reduced.

In the case of the this compound radical, one radical abstracts a hydrogen atom from the hydroxyl group of a second radical. This process yields one molecule of 2-propanol (the reduced product) and one molecule of the enol form, prop-1-en-2-ol. The enol is generally unstable and rapidly tautomerizes to its more stable keto form, acetone (B3395972). Tautomerization is the process by which two structural isomers interconvert, in this case, the enol and keto forms. The keto form is significantly more stable and is the final product of the oxidation part of the disproportionation.

Oxidation and Hydroxylation Pathways

The this compound radical is a central species in the oxidation of 2-propanol. The pathways of its formation and subsequent reactions are critical for understanding oxidative processes in various environments.

The origin of the oxygen atoms in the products of C-H bond oxidation involving the this compound radical can be traced to two primary sources: the initiating oxidant and molecular oxygen.

Initiating Oxidant : The this compound radical is commonly formed when a potent oxidizing agent, such as the hydroxyl radical (•OH), abstracts a hydrogen atom from the α-carbon of 2-propanol. In this scenario, the oxygen atom of the hydroxyl group on the radical originates from the parent alcohol, 2-propanol. The hydroxyl radical itself is often generated from sources like hydrogen peroxide (H₂O₂), meaning the ultimate oxygen source can be traced back to such precursors.

Molecular Oxygen : Once formed, the this compound radical can react with molecular oxygen (O₂) in an oxygen-rich environment. This reaction produces a 2-hydroxy-2-propylperoxy radical, (CH₃)₂C(OH)OO•. This peroxy radical is an important intermediate that can undergo further reactions, such as unimolecular decay, to yield acetone and a hydroperoxyl radical (HO₂•). In this pathway, the oxygen atoms incorporated into the final oxidation products originate from atmospheric or dissolved O₂.

The "oxygen rebound mechanism" is a well-established pathway for the hydroxylation of C-H bonds, particularly in enzymatic systems like cytochrome P450 and other metal-containing oxygenases. wikipedia.org This mechanism provides a framework for understanding how radicals like this compound are formed and subsequently converted to stable products. wikipedia.orgnih.gov

The mechanism proceeds in two distinct steps:

Hydrogen Atom Abstraction : A high-valent metal-oxo species abstracts a hydrogen atom from the substrate (in this case, 2-propanol). This is the step that generates the this compound radical, which remains transiently associated with the now-reduced metal-hydroxo species in a "caged" radical pair. nih.gov

Oxygen Rebound : In the second step, the hydroxyl group (OH) bound to the metal center "rebounds" onto the newly formed carbon radical. wikipedia.org This recombination step forms the final hydroxylated product and regenerates the catalyst.

While the this compound radical is the intermediate in this mechanism rather than the initiator, its formation is the critical first step. The concept of redox tautomerism, or valence tautomerism, describes the intramolecular electron transfer between different redox-active sites, often a metal and a ligand, which is a related concept in the broader field of redox chemistry.

| Compound Name | Chemical Formula |

|---|---|

| This compound radical | C₃H₇O• |

| Nitrite ion | NO₂⁻ |

| Nitro radical anion adduct | [HO−C(CH₃)₂NO₂]•⁻ |

| Nitric oxide | •NO |

| 2-Propanol | C₃H₈O |

| Prop-1-en-2-ol | C₃H₆O |

| Acetone | C₃H₆O |

| Hydroxyl radical | •OH |

| Hydrogen peroxide | H₂O₂ |

| Molecular oxygen | O₂ |

| 2-Hydroxy-2-propylperoxy radical | C₃H₇O₃• |

| Hydroperoxyl radical | HO₂• |

Autoxidation Processes and Radical Intermediates

The autoxidation of organic molecules involves a free-radical chain reaction with molecular oxygen. For 2-propanol, the process is initiated by the abstraction of a hydrogen atom, primarily from the α-carbon, to form the this compound radical, (CH₃)₂ĊOH. This radical readily reacts with molecular oxygen (O₂) in a diffusion-controlled manner to produce the 2-hydroxy-2-propylperoxyl radical, (CH₃)₂C(OH)OO•.

Initiation: Formation of the this compound radical. (CH₃)₂CHOH → (CH₃)₂ĊOH + H•

Propagation Step 1: Reaction with molecular oxygen. (CH₃)₂ĊOH + O₂ → (CH₃)₂C(OH)OO•

Propagation Step 2: Unimolecular decay of the peroxyl radical. (CH₃)₂C(OH)OO• → (CH₃)₂C=O + HO₂•

The hydroperoxyl radical (HO₂•) can then participate in further reactions, such as abstracting a hydrogen atom from another 2-propanol molecule to regenerate the this compound radical, thus continuing the chain reaction. The combination of two hydroperoxyl radicals can also lead to the formation of hydrogen peroxide (H₂O₂) and oxygen. The primary and stable end products of the autoxidation of 2-propanol are acetone and hydrogen peroxide researchgate.netsciencemadness.org. In the gaseous phase oxidation of isopropyl alcohol, a similar chain mechanism is proposed where HO₂• radicals propagate the chains researchgate.net.

The key radical intermediates in this autoxidation process are the this compound radical and the 2-hydroxy-2-propylperoxyl radical.

Interactive Data Table: Key Intermediates in the Autoxidation of 2-Propanol

| Radical Intermediate | Chemical Formula | Role in Autoxidation |

| This compound radical | (CH₃)₂ĊOH | Initial radical formed from 2-propanol; reacts with O₂. |

| 2-Hydroxy-2-propylperoxyl radical | (CH₃)₂C(OH)OO• | Formed from the reaction of the this compound radical with O₂; decomposes to form acetone. |

| Hydroperoxyl radical | HO₂• | Product of peroxyl radical decomposition; propagates the chain reaction. |

Electrochemical Crossed Hydrocoupling Reactions

The this compound radical is a type of ketyl radical, which can be generated electrochemically by the one-electron reduction of acetone. These nucleophilic radicals are valuable intermediates in carbon-carbon bond-forming reactions. One such application is in electrochemical crossed hydrocoupling reactions, particularly with activated alkenes such as Michael acceptors (e.g., α,β-unsaturated esters, nitriles, or ketones).

The general mechanism for the electrochemical crossed hydrocoupling of a ketone (in this case, acetone, the precursor to the this compound radical) with an activated alkene proceeds as follows:

Formation of the Ketyl Radical: Acetone is reduced at the cathode to form the this compound radical anion, which is then protonated by a suitable proton source in the electrolyte solution to yield the this compound radical. (CH₃)₂C=O + e⁻ → [(CH₃)₂Ċ-O]⁻ [(CH₃)₂Ċ-O]⁻ + H⁺ → (CH₃)₂ĊOH

Radical Addition: The nucleophilic this compound radical adds to the β-carbon of the activated alkene, forming a new carbon-carbon bond and generating a new radical intermediate. (CH₃)₂ĊOH + CH₂=CH-EWG → (CH₃)₂C(OH)CH₂-ĊH-EWG (where EWG is an electron-withdrawing group)

Reduction and Protonation: The resulting radical intermediate is further reduced at the cathode to a carbanion, which is then protonated by the proton source in the medium to yield the final hydrocoupled product. (CH₃)₂C(OH)CH₂-ĊH-EWG + e⁻ → (CH₃)₂C(OH)CH₂-CH⁻-EWG (CH₃)₂C(OH)CH₂-CH⁻-EWG + H⁺ → (CH₃)₂C(OH)CH₂-CH₂-EWG

This electrochemical approach offers a green and efficient method for the synthesis of γ-hydroxy ketones, esters, or nitriles, avoiding the need for stoichiometric metallic reductants. The reaction is driven by the applied electrical potential, and the selectivity can often be controlled by tuning the reaction conditions such as the electrode material, solvent, and electrolyte. Recent advancements in organic electrosynthesis have highlighted the utility of electrochemically generated ketyl radicals in couplings with various unsaturated systems thieme-connect.dethieme-connect.deresearchgate.net.

Kinetic Studies of Radical-Molecule Reactions in Solution

The reactivity of the this compound radical is quantified by its reaction rate constants with various molecules. These kinetic parameters are essential for understanding and modeling the chemical systems in which this radical is an intermediate. Time-resolved techniques, such as pulse radiolysis, are commonly employed to generate the radical and monitor its subsequent reactions in real-time.

One studied reaction is the interaction of the this compound radical with the nitrite ion (NO₂⁻). In this reaction, the radical adds to the nitrite ion to form a nitro radical anion adduct, [HO-C(CH₃)₂NO₂]•⁻. The bimolecular rate constant for the total reaction of the this compound radical with nitrite at a pH of 7 has been determined to be 1.6 x 10⁶ M⁻¹s⁻¹ researchgate.net. This reaction is complex, with evidence suggesting competitive addition at the oxygen atom of the nitrite as well researchgate.net.

The table below presents available kinetic data for reactions involving the this compound radical in solution.

Interactive Data Table: Bimolecular Rate Constants for Reactions of the this compound Radical in Aqueous Solution

| Reactant | Product(s) | Rate Constant (M⁻¹s⁻¹) | pH | Method |

| Nitrite (NO₂⁻) | [HO-C(CH₃)₂NO₂]•⁻ and other products | 1.6 x 10⁶ | 7 | Time-resolved Electron Spin Resonance |

Further kinetic studies have focused on the decay of the corresponding peroxyl radical. The uncatalyzed, first-order decay of the 2-hydroxy-2-propylperoxyl radical has been measured, and the rate constant is observed to increase with increasing methyl-substitution when compared to peroxyl radicals derived from methanol (B129727) and ethanol (B145695) nih.gov. This indicates that the stability and reactivity of α-hydroxyalkylperoxyl radicals are influenced by their substitution pattern.

Synthetic Methodologies and Chemical Transformations of the 1 Hydroxy 1 Methylethyl Moiety

Carbon-Carbon Bond Formation Strategies

The creation of the quaternary carbon center of the 1-hydroxy-1-methylethyl group is a key synthetic challenge, typically addressed through carbon-carbon bond-forming reactions.

A classic and widely utilized method for constructing the this compound moiety is the Grignard reaction. This involves the nucleophilic addition of a methylmagnesium halide (a Grignard reagent) to acetone (B3395972). doubtnut.comdoubtnut.com The reaction proceeds through a tetrahedral intermediate, which, upon acidic workup, yields tertiary butyl alcohol. askfilo.com

This method is highly efficient for creating the tertiary alcohol structure. The process begins with the preparation of the Grignard reagent, typically by reacting methyl iodide with magnesium metal in dry ether. prepchem.com Acetone is then added dropwise to the cooled solution of the Grignard reagent, leading to an energetic reaction and the formation of a white precipitate. prepchem.com After the reaction is complete, the complex is hydrolyzed, usually with a dilute acid, to yield the final product, this compound (tert-butyl alcohol). prepchem.com

| Reactant 1 | Reactant 2 | Intermediate | Final Product |

| Acetone (CH₃COCH₃) | Methyl magnesium bromide (CH₃MgBr) | (CH₃)₃COMgBr | tert-Butyl alcohol ((CH₃)₃COH) |

Electrochemical methods offer an alternative route for the formation of carbon-carbon bonds. The cathodic crossed coupling of acetone with unsaturated compounds in an acidic aqueous solution has been shown to proceed effectively. researcher.life This reaction is particularly successful with compounds that possess radical-acceptable double bonds and are adsorbed on the mercury cathode. researcher.life The mechanism involves the one-electron reduction of acetone to form a radical intermediate, which then adds to the double bond of the unsaturated compound on the cathode surface. researcher.life

A related electrochemical process is the pinacol (B44631) coupling reaction, which is a homocoupling of ketones to form vicinal diols. wikipedia.org When acetone is the substrate, the product is 2,3-dimethyl-2,3-butanediol, also known as pinacol. wikipedia.org This reaction is initiated by a one-electron reduction of the carbonyl group to a ketyl radical anion. wikipedia.org Two of these radicals then couple to form the diol. wikipedia.org While this is a homocoupling, it demonstrates the utility of electrochemical methods in C-C bond formation starting from acetone. The electrochemical reduction of acetone can be influenced by various factors, including the electrode material and the composition of the electrolyte. google.comrsc.org For instance, the electrolytic hydrodimerization of acetone to pinacol can be achieved in a compartmented cell using a catholyte containing acetone, water, and a quaternary ammonium (B1175870) salt. google.com

Functional Group Interconversions and Derivatization

Once the this compound moiety is formed, it can undergo various transformations, allowing for its conversion into other functional groups.

The this compound group, being a tertiary alcohol, readily undergoes dehydration to form an alkene. Specifically, the dehydration of tert-butyl alcohol yields isobutylene. This elimination reaction is typically carried out in the presence of an acid catalyst. The reaction is a key industrial process and can be performed in both the liquid and vapor phases. google.com

Common catalysts for this reaction include ion-exchange resins. nih.gov The process can be carried out in a reactive distillation column, which facilitates high conversion of tert-butyl alcohol by continuously removing the products. nih.gov

| Starting Material | Product | Catalyst/Conditions |

| tert-Butyl alcohol | Isobutylene | Acid catalyst (e.g., ion-exchange resin), heat |

Enzymatic methods are increasingly used for the stereoselective synthesis of alcohols. While the this compound moiety itself is achiral, the principles of enzymatic reduction are relevant to the synthesis of chiral tertiary alcohols and the reduction of precursor ketones that could lead to this moiety. researchgate.net The enzymatic synthesis of tertiary alcohols is generally more challenging than that of secondary alcohols. researchgate.net

However, ketoreductases have been widely utilized for the asymmetric synthesis of a variety of chiral alcohols from prochiral ketones with high stereoselectivity. researchgate.net These enzymatic reductions often employ whole-cell catalysts, such as baker's yeast or other microorganisms, which contain dehydrogenases/reductases. wikipedia.orgresearchgate.net The high enantioselectivity of these enzymes makes them valuable for producing optically pure compounds. nih.gov While direct enzymatic synthesis of tert-butyl alcohol is not a common focus, the reduction of a suitable precursor ketone using a microorganism or an isolated enzyme represents a potential biocatalytic route. wikipedia.org

Strategic Incorporation into Complex Ring Systems

The this compound group can be a key structural component in more complex cyclic molecules. Its incorporation can be achieved through various synthetic strategies, including cycloaddition and cyclization reactions.

For instance, the Prins cyclization offers a method for forming tetrahydropyran (B127337) rings by reacting a homoallylic alcohol with a ketone. nih.gov This type of reaction can be used to construct spirocyclic systems where the this compound moiety is part of a larger ring structure.

The presence of the this compound group can be found in various cyclic natural products and synthetic intermediates. For example, the compound 3-acetoxy-4-(this compound)-1-methyl-cyclohexene contains this moiety within a six-membered ring. nih.gov The synthesis of such molecules often involves multi-step sequences where the tertiary alcohol functionality is introduced at a strategic point. Furthermore, derivatives of the this compound group can be used in cycloaddition reactions to form fused ring systems, such as isoxazole/isoxazoline-fused benzo oxacyclic ketones. nih.gov

| Reaction Type | Reactants | Product Type |

| Prins Cyclization | Homoallylic alcohol, Ketone | Tetrahydropyran-containing cyclic ether |

| Nitrile Oxidation Cycloaddition | Unsaturated ketone derivative, Nitrile source | Isoxazole/isoxazoline-fused cyclic ketone |

Synthesis of Isoxazolidine (B1194047) and Dihydroisoxazole (B8533529) Derivatives

The synthesis of isoxazolidine and dihydroisoxazole rings often proceeds through 1,3-dipolar cycloaddition reactions. learning-gate.comresearchgate.net In this context, nitrones or nitrile oxides act as 1,3-dipoles, reacting with dipolarophiles such as alkenes or alkynes. While direct syntheses starting from a simple this compound precursor are specific, the general methodology allows for the incorporation of this moiety. For instance, an alkene bearing a this compound group can serve as the dipolarophile.

The reaction of a nitrone with an alkene containing the this compound group would lead to the formation of a substituted isoxazolidine. Similarly, the reaction of a nitrile oxide with the same alkene would yield a dihydroisoxazole derivative. The reaction is generally regioselective, with the substituent on the alkene influencing the orientation of the addition. chim.it

A typical reaction scheme involves the in-situ generation of a nitrile oxide from an α-nitroketone, which then undergoes a cycloaddition with an alkene. mdpi.com The presence of the bulky this compound group on the alkene can sterically influence the approach of the dipole, potentially affecting the diastereoselectivity of the reaction. chim.it

Table 1: General Synthesis of Isoxazolidine Derivatives

| Reactant A (1,3-Dipole) | Reactant B (Dipolarophile) | Product | Catalyst/Conditions |

|---|---|---|---|

| Nitrone | Alkene | Isoxazolidine | Thermal or metal-catalyzed |

Synthesis of Imidazole (B134444) Derivatives

The construction of the imidazole ring can be achieved through various multi-component reactions. A common approach is the condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and an ammonium source. organic-chemistry.org To incorporate the this compound moiety, a precursor containing this group, such as an appropriately substituted α-hydroxyimino ketone, can be utilized.

One efficient method involves a four-component reaction for the synthesis of 1-hydroxy-2,4,5-trisubstituted imidazoles. semanticscholar.org This catalyst-free approach involves the reaction of hydroxylamine (B1172632), benzonitriles, arylglyoxals, and a 1,3-dicarbonyl compound in ethanol (B145695) under reflux conditions. By selecting starting materials where one of the components contains the this compound group, this moiety can be integrated into the final imidazole structure.

The proposed mechanism for such a reaction involves the initial formation of an amidoxime (B1450833) from hydroxylamine and benzonitrile. Concurrently, a Knoevenagel condensation occurs between the arylglyoxal and the 1,3-dicarbonyl compound. These intermediates then react, and subsequent intramolecular cyclization and dehydration yield the 1-hydroxy-imidazole derivative. semanticscholar.org

Table 2: Representative Synthesis of 1-Hydroxy-Imidazole Derivatives

| Component 1 | Component 2 | Component 3 | Component 4 | Product Type |

|---|---|---|---|---|

| Hydroxylamine | Benzonitrile | Arylglyoxal | Meldrum's acid | 1-Hydroxy-2,4,5-trisubstituted imidazole |

Chemo-enzymatic Synthesis of Tetrahydrofuran (B95107) Derivatives

Chemo-enzymatic strategies leverage the high selectivity of enzymes for key transformations within a multi-step chemical synthesis. A notable example is the synthesis of C-4′-hydroxyl-tetrahydrofurano-spironucleosides, where a key step involves the enzymatic modification of a precursor molecule. rsc.org

The synthesis can start from D-glucose and proceed through several chemical steps to produce a diol intermediate, specifically 4-C-hydroxymethyl-1,2,5,6-di-O-isopropylidene-β-L-mannofuranose. rsc.org This intermediate, which contains a structure analogous to the this compound group within its protected sugar framework, is then subjected to enzymatic acylation. The enzyme Lipozyme® TL IM is used to selectively monoacetylate the primary hydroxyl group. rsc.orgresearchgate.net This enzymatic step is crucial for differentiating between two hydroxyl groups, a task that would be challenging using conventional chemical methods.

Following the selective enzymatic acetylation, the synthesis is completed through a series of chemical transformations, including intramolecular cyclization, to form the final tetrahydrofuran-containing spironucleoside. rsc.org

Synthesis of Benzofuran (B130515) and Chromen Derivatives

The synthesis of benzofuran and chromene derivatives often involves the cyclization of phenolic precursors. A starting material such as an ortho-hydroxyphenyl ketone or a salicylaldehyde (B1680747) derivative bearing a this compound group can be used to construct these heterocyclic systems.

For benzofuran synthesis, a common strategy is the intramolecular cyclization of an ortho-alkynylphenol. organic-chemistry.org A phenol (B47542) substituted with a this compound group could be coupled with an alkyne, followed by a catalyst-mediated cyclization to form the benzofuran ring. Another approach involves the condensation of an o-hydroxyphenone with a suitable reagent, leading to the formation of the furan (B31954) ring fused to the benzene (B151609) ring. organic-chemistry.org

Chromene synthesis can be achieved through multi-component reactions. For instance, a one-pot reaction of a salicylaldehyde derivative, an active methylene (B1212753) compound like malononitrile, and another component under basic or acidic catalysis can yield functionalized chromenes. acgpubs.orgnih.gov If the salicylaldehyde or another reactant contains the this compound moiety, it will be incorporated into the final chromene product.

Table 3: General Strategies for Benzofuran and Chromene Synthesis

| Heterocycle | General Precursor | Key Reaction Step |

|---|---|---|

| Benzofuran | ortho-hydroxy-substituted benzene | Intramolecular cyclization, Condensation |

Control of Regioselectivity and Stereochemistry in Synthesis

The steric and electronic properties of the this compound group can be exploited to control the regioselectivity and stereochemistry of synthetic transformations.

Diastereoselective Synthesis of Oxygenated Derivatives

The tertiary alcohol of the this compound group can act as a directing group in diastereoselective reactions. Its bulky nature can shield one face of a nearby reactive center, forcing an incoming reagent to approach from the less hindered face. This principle is applied in the synthesis of complex acyclic and cyclic molecules.

For example, in the alkylation of enolates derived from systems containing the this compound moiety, the hydroxyl group can coordinate with the metal cation of the enolate, creating a rigid chelate structure. This structure can then direct the diastereoselective addition of an electrophile. This strategy is valuable in the synthesis of β-amino acid derivatives via 1,3-oxazinan-6-one scaffolds. researchgate.net

Chiral Induction in Reactions

When the this compound group is part of a chiral molecule, it can induce chirality at a new stereocenter formed during a reaction. This process, known as chiral induction, is fundamental to asymmetric synthesis. scripps.edu

The chemo-enzymatic synthesis of tetrahydrofuran derivatives is a prime example of chiral induction. rsc.org Enzymes are inherently chiral catalysts, and their active sites create a chiral environment for the reaction. In the Lipozyme®-mediated acetylation of the diol precursor, the enzyme's active site selectively recognizes and binds one enantiomer or one specific prochiral group, leading to a highly enantioselective transformation. rsc.orgresearchgate.net This enzymatic resolution or desymmetrization is a powerful method for achieving high optical purity in the final product, a critical aspect in the synthesis of bioactive molecules. mdpi.com

Advanced Applications and Utility of the 1 Hydroxy 1 Methylethyl Moiety in Organic Synthesis

Key Intermediate in Pharmaceutical Synthesis Pathways

The 1-hydroxy-1-methylethyl moiety is a cornerstone in the synthesis of numerous active pharmaceutical ingredients (APIs). Its incorporation into a molecular structure can significantly influence the compound's pharmacological profile. A prominent example of its utility is found in the manufacturing pathway of Olmesartan Medoxomil, a widely used antihypertensive drug.

A critical step in the synthesis of Olmesartan Medoxomil involves the intermediate, Ethyl 4-(this compound)-2-propyl-imidazole-5-carboxylate. google.comchemicalbook.com This compound serves as a key building block for constructing the core imidazole (B134444) ring system of the final drug molecule. nbinno.com The synthesis of this intermediate is typically achieved through the reaction of diethyl 2-propyl-imidazole-4,5-dicarboxylate with a Grignard reagent, such as methylmagnesium bromide. google.comchemicalbook.com The high purity of this intermediate is essential to ensure the safety and efficacy of the final drug product. nbinno.com Meticulous quality control, often utilizing analytical techniques like HPLC, is employed to confirm the purity and quantify any potential impurities that may arise during the synthesis. nbinno.com

The table below outlines the key transformation involving the this compound intermediate in the synthesis of an Olmesartan precursor.

| Reactant | Reagent | Product | Significance |

| Diethyl 2-propyl-imidazole-4,5-dicarboxylate | Methylmagnesium Bromide (MeMgBr) | Ethyl 4-(this compound)-2-propyl-imidazole-5-carboxylate | Forms a key intermediate for Olmesartan Medoxomil synthesis google.comchemicalbook.com |

This specific application underscores the strategic importance of the this compound group in constructing complex, medicinally relevant molecules.

Building Block for Natural Product Synthesis

The this compound structural unit is not only significant in synthetic pharmaceuticals but is also found in various natural products. For instance, tert-Butyl alcohol has been identified in chickpeas, cassava, and beer. wikipedia.orgatamanchemicals.com Its presence has also been reported in the guava fruit (Psidium guajava). nih.gov

In the realm of synthetic chemistry, this moiety serves as a valuable chiral building block for creating analogues of naturally occurring compounds. Synthetic approaches to natural products such as sauropunols and furanodictines utilize precursors containing the 3,6-anhydro-d-hexofuranose moiety, demonstrating the utility of related cyclic ether structures in complex synthesis. acs.org The introduction of this tertiary alcohol group is a common strategy in the total synthesis of complex natural products, where its steric bulk can direct the stereochemical outcome of subsequent reactions. The use of protecting groups, which can sometimes be structurally similar to the tert-butyl group, is a fundamental concept in the multi-step synthesis of complex molecules like natural products. wikipedia.orglibretexts.orgresearchgate.net

Precursor for Specialty Chemical Synthesis

Beyond pharmaceuticals and natural products, the this compound moiety, primarily in the form of tert-butanol (B103910), is a crucial precursor for a wide array of specialty chemicals. atamanchemicals.comatamanchemicals.comevonik.com It serves as a key starting material in the industrial production of various compounds.

One of the primary uses of tert-butanol is as a chemical intermediate. wikipedia.orgatamanchemicals.com It is used to produce methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) through reactions with methanol (B129727) and ethanol (B145695), respectively. wikipedia.orgatamanchemicals.com It is also a precursor for tert-butyl hydroperoxide (TBHP), which is used as an initiator for polymerization reactions. wikipedia.orggoogle.com

Furthermore, tert-butanol is employed in the synthesis of organic peroxides, which function as initiators for free-radical reactions like olefin polymerization. evonik.comgoogle.com It is also used to create antioxidants and as a raw material for agricultural chemicals. atamanchemicals.comevonik.com The dehydration of tert-butanol yields isobutylene, a key raw material for MTBE. atamanchemicals.com The versatility of tert-butanol as a reagent is also seen in its use for introducing the tert-butyl group into other organic molecules. chemcess.com Its conjugate base, potassium tert-butoxide, is a strong, non-nucleophilic base widely used in organic synthesis. wikipedia.orgchemcess.com

The following table summarizes some of the key specialty chemicals derived from tert-butanol.

| Precursor | Reaction | Product | Application |

| tert-Butanol | Reaction with methanol | Methyl tert-butyl ether (MTBE) | Gasoline octane (B31449) booster wikipedia.orgatamanchemicals.com |

| tert-Butanol | Reaction with ethanol | Ethyl tert-butyl ether (ETBE) | Gasoline oxygenate wikipedia.orgatamanchemicals.com |

| tert-Butanol | Reaction with hydrogen peroxide | tert-Butyl hydroperoxide (TBHP) | Oxidation reagent, polymerization initiator wikipedia.org |

| tert-Butanol | Dehydration | Isobutylene | Production of MTBE, polymers atamanchemicals.com |

| tert-Butanol | Reaction with potassium metal | Potassium tert-butoxide | Strong, non-nucleophilic base in organic synthesis wikipedia.orgchemcess.com |

The widespread use of the this compound moiety as a precursor highlights its fundamental importance in the broader chemical industry.

Computational and Theoretical Investigations of 1 Hydroxy 1 Methylethyl Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Kinetics

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying the mechanisms and kinetics of chemical reactions involving radicals like 1-hydroxy-1-methylethyl. mdpi.comwiley-vch.de This radical is a key intermediate in the atmospheric and combustion chemistry of isopropanol (B130326), primarily formed through hydrogen abstraction by hydroxyl (OH) radicals. rsc.orgresearchgate.net

DFT calculations have been employed to map the potential energy surfaces for the reaction of isopropanol with OH radicals. These studies reveal that hydrogen abstraction can occur from different sites on the isopropanol molecule: the tertiary carbon (α-hydrogen), the methyl groups (β-hydrogen), or the hydroxyl group (O-H hydrogen). rsc.orgresearchgate.net The formation of the this compound radical results from the abstraction of the α-hydrogen, which is often the most favorable pathway due to a lower energy barrier. researchgate.net

Kinetic studies using DFT, often in conjunction with Transition State Theory (TST), allow for the calculation of reaction rate constants and branching ratios across a wide range of temperatures. rsc.orgtandfonline.com For instance, investigations into the oxidation of isopropyl acetate (B1210297) by OH radicals, a structurally related system, utilized the M06-2x functional with a cc-pVTZ basis set to analyze the potential energy surface and determine rate coefficients. tandfonline.com Such calculations have shown that the formation of pre-reactive van der Waals complexes can influence the reaction mechanism. tandfonline.com In the case of isopropanol oxidation, the α-hydrogen abstraction leading to the this compound radical is typically dominant, but the branching fractions can become dependent on both temperature and pressure, especially at lower temperatures where quantum tunneling effects are more pronounced. rsc.orgresearchgate.net

DFT is also used to investigate the subsequent reactions of the this compound radical. A study on its reaction with nitrite (B80452) ions (NO₂⁻) combined experimental time-resolved electron spin resonance (TRESR) with DFT computations to elucidate the mechanism. acs.orgresearchgate.net The calculations helped to rationalize the formation of an adduct nitro radical anion, [HO−C(CH₃)₂NO₂]•⁻, and a competitive pathway involving addition at the oxygen atom of the nitrite. acs.org These studies provide bimolecular rate constants and confirm the nature of the reaction products. acs.orgresearchgate.net

Table 1: Selected DFT-Calculated Parameters for Reactions Involving Hydroxyalkyl Radicals This table is representative of the types of data generated from DFT studies. Specific values can vary based on the chosen functional, basis set, and reaction conditions.

| Reaction System | Computational Method | Calculated Parameter | Value | Reference |

|---|---|---|---|---|

| Isopropanol + OH | M06-2X / cc-pVTZ | Energy Barrier for α-H abstraction | Varies with conformer | rsc.orgresearchgate.net |

| Isopropyl Acetate + OH | M06-2x / cc-pVTZ | Rate Constant (295 K) | 3.12 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | tandfonline.com |

| (CH₃)₂C•−OH + NO₂⁻ | DFT (unspecified) | Bimolecular Rate Constant | 1.6 × 10⁶ M⁻¹ s⁻¹ | acs.org |

Molecular Modeling and 3D Structural Elucidation

The three-dimensional structure of the this compound radical is a fundamental property that governs its reactivity. Molecular modeling techniques, particularly geometry optimization using quantum chemical methods like DFT, are essential for elucidating its structural parameters. mdpi.com These calculations determine the lowest energy arrangement of the atoms, providing precise information on bond lengths, bond angles, and dihedral angles. youtube.com

In a typical computational study, the geometry of the radical is optimized using a specific functional and basis set, for example, B3LYP/6-311G(d,p). mdpi.com The accuracy of these calculations can be benchmarked by comparing them with experimental data where available, though for transient species like radicals, theoretical data is often the most reliable source. mdpi.com

The optimized structure of the this compound radical features a central carbon atom with sp²-like hybridization due to the presence of the unpaired electron. This results in a nearly planar arrangement around the radical center. The specific bond lengths and angles are influenced by the electronic effects of the hydroxyl group and the two methyl groups. For example, the C-O bond length and the C-C bond lengths will be characteristic of this specific radical structure. While detailed structural parameters are often embedded within broader mechanistic studies, they are a critical prerequisite for accurate energy and kinetic calculations. acs.orgmdpi.com

Molecular dynamics (MD) simulations can also be used to study the radical in a condensed phase, such as in an aqueous solution. mdpi.com These simulations model the interactions between the radical and surrounding solvent molecules over time, providing insights into its solvation structure and dynamic behavior, which can influence its reactivity. mdpi.com

Table 2: Representative Theoretical Structural Parameters Note: These are illustrative values for simple radicals and bonds. The precise calculated values for this compound depend on the level of theory used.

| Parameter | Description | Typical Calculated Value (Å or °) | Reference Concept |

|---|---|---|---|

| C-C Bond Length | Distance between the central carbon and a methyl carbon | ~1.50 Å | mdpi.comyoutube.com |

| C-O Bond Length | Distance between the central carbon and the hydroxyl oxygen | ~1.40 Å | mdpi.comyoutube.com |

| O-H Bond Length | Distance between the hydroxyl oxygen and hydrogen | ~0.97 Å | mdpi.comyoutube.com |

| C-C-O Bond Angle | Angle formed by the methyl carbon, central carbon, and oxygen | ~110-120° | mdpi.comyoutube.com |

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure of the this compound radical, which in turn dictates its chemical reactivity. youtube.com These studies often involve analyzing the molecular orbitals, particularly the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a radical species, the Singly Occupied Molecular Orbital (SOMO) is of particular importance as it houses the unpaired electron and is central to the radical's reactivity.

The energies of these orbitals are used to calculate various global reactivity descriptors based on conceptual DFT. nih.gov These descriptors provide a quantitative measure of the radical's chemical behavior.

Key electronic properties and reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron, related to the HOMO or SOMO energy (I ≈ -E_HOMO). nih.gov

Electron Affinity (A): The energy released when an electron is added, related to the LUMO energy (A ≈ -E_LUMO). nih.gov

Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as χ = (I + A) / 2. nih.gov

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A). A lower hardness value indicates higher reactivity. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1/η), directly indicating higher reactivity.

These parameters help predict whether the this compound radical will act as an electron donor or acceptor in reactions. Analysis of the Mulliken atomic spin density, for example, can identify the specific atoms where the unpaired electron density is highest, pinpointing the most likely sites for radical attack. researchgate.net

Furthermore, quantum chemical calculations are used to interpret experimental data, such as the magnetic parameters from Electron Spin Resonance (ESR) spectroscopy. acs.org For the adduct formed between the this compound radical and a nitrite ion, calculations can help confirm the structure by predicting properties like the nitrogen hyperfine coupling constant and the g-factor, matching them to experimental values. acs.orgresearchgate.net

Table 3: Conceptual DFT Reactivity Descriptors This table provides the definitions and significance of key electronic structure parameters calculated via quantum chemical methods.

| Descriptor | Formula | Significance | Reference |

|---|---|---|---|

| Ionization Potential | I ≈ -E_HOMO | Energy needed to remove an electron; indicates electron-donating ability. | nih.gov |

| Electron Affinity | A ≈ -E_LUMO | Energy released upon accepting an electron; indicates electron-accepting ability. | nih.gov |

| Electronegativity | χ = (I + A) / 2 | Tendency to attract electrons. | nih.gov |

| Chemical Hardness | η = (I - A) | Resistance to deformation of electron cloud; higher hardness implies lower reactivity. | nih.gov |

Environmental Chemical Transformations of 1 Hydroxy 1 Methylethyl Containing Compounds

Degradation Pathways in Recycled Polymeric Materials

The recycling of polymeric materials is a complex process involving collection, sorting, and reprocessing, often under conditions of significant thermal and mechanical stress. These conditions can initiate and promote the degradation of the polymer matrix itself, as well as the various additives incorporated to enhance its properties and lifespan. Among these additives are cross-linking agents and antioxidants, some of which can degrade into smaller molecules containing the 1-hydroxy-1-methylethyl group.

Research into the characterization of post-consumer recycled plastics has identified various low-molecular-weight compounds that are not present in the virgin polymer. These are often degradation products from the additives. One such compound identified in recycled polyolefins is Ethanone, 1-[4-(this compound)phenyl]- . This molecule is believed to be a degradation product of additives used during the polymer's original life, such as cross-linking agents.

A plausible precursor for such a degradation product is Di(tert-butylperoxyisopropyl)benzene , a common cross-linking agent used for polyolefins and rubbers. During reprocessing, the high temperatures can cause the peroxide linkages (-O-O-) to break, initiating a series of radical reactions. The subsequent transformation of the tert-butylperoxyisopropyl side chains can lead to the formation of both hydroxyl (-OH) and carbonyl (C=O) groups, resulting in compounds like Ethanone, 1-[4-(this compound)phenyl]-. The thermal decomposition of Di(tert-butylperoxyisopropyl)benzene is known to produce other related substances, including Bis(2-hydroxyisopropyl)benzene , further illustrating the transformation of the isopropyl side chains into this compound groups. nouryon.com

The degradation process in polyolefins is typically initiated by factors like heat, light, or mechanical stress, leading to the formation of free radicals on the polymer chain. nih.gov Antioxidants are added to scavenge these radicals, but in doing so, the antioxidants themselves are consumed and transformed. Phenolic antioxidants, for instance, can undergo complex oxidative transformations. While many studies focus on the discoloration caused by these reactions, the formation of smaller, more mobile degradation products is also a key outcome. researchgate.netresearchgate.net The presence of these degradation products in recycled materials highlights a pathway by which functional groups like this compound can be introduced into new material life cycles.

Table 1: Examples of this compound Group Formation in Recycled Polymers

Precursor Compound (Additive) Degradation Product Polymer Type Degradation Driver Di(tert-butylperoxyisopropyl)benzene Ethanone, 1-[4-(this compound)phenyl]- Polyolefins Thermal Stress (Recycling) Di(tert-butylperoxyisopropyl)benzene Bis(2-hydroxyisopropyl)benzene Polyolefins Thermal Decomposition

Observation in Environmental Matrices and Implications for Chemical Persistence

The simplest and most studied compound containing the this compound group is tert-Butanol (B103910) (TBA). Its presence and behavior in the environment, particularly in groundwater, have been extensively documented. TBA is a significant groundwater contaminant primarily because it is a breakdown product of the gasoline additive Methyl tert-butyl ether (MTBE). researchgate.net Leaks from underground storage tanks have resulted in widespread contamination of soil and groundwater with gasoline components, including MTBE, which then biodegrades or chemically transforms into the more persistent and mobile TBA. researchgate.net

TBA has been detected in groundwater sources across various regions. For example, a study of 110 groundwater samples in Korea found TBA concentrations ranging from 0.02 to 0.08 µg/L, with a detection frequency of 5.5%. semanticscholar.org In the United States, TBA has been a chemical of concern in states like California, where leaking underground storage tanks have released significant quantities of petroleum products. researchgate.net A forensic investigation in Colorado's Raton Basin found average TBA concentrations of 75.1 μg/L in shallow water wells. nih.gov

The chemical properties of tert-Butanol have significant implications for its environmental persistence. Its high water solubility and low Henry's Law constant mean that it readily dissolves in and moves with groundwater, with little tendency to volatilize into the air from water or adsorb to soil particles. researchgate.netashland.com

Table 2: Physicochemical Properties of tert-Butanol and Environmental Persistence

Property Value Implication for Persistence Water Solubility Miscible (1,000,000 mg/L at 25°C) researchgate.net High mobility in groundwater; resistant to removal by natural partitioning. Log K_ow (Octanol-Water Partition Coefficient) 0.35 semanticscholar.org Low potential for bioaccumulation in organisms. Biodegradation Inherently biodegradable, but slower than other butanol isomers. [6, 7] Can persist in the environment for weeks or longer, particularly in anoxic conditions. researchgate.net Mobility in Soil Very high semanticscholar.org Likely to leach into groundwater rather than remaining in the soil.

While tert-Butanol is considered inherently biodegradable, its degradation rate is notably slower than that of other butanol isomers because its tertiary carbon structure is not a substrate for alcohol dehydrogenase, a key enzyme in alcohol metabolism. who.int This relative recalcitrance, combined with its high mobility in water, makes it a persistent groundwater contaminant once introduced. researchgate.net The widespread detection of TBA in environmental water matrices serves as a clear indicator of the persistence of the this compound chemical structure in the environment, primarily driven by the legacy of gasoline additive use. researchgate.net

Table 3: Reported Detections of tert-Butanol (TBA) in Groundwater

Location Concentration Range / Average Primary Suspected Source Raton Basin, Colorado, USA Average of 75.1 µg/L in shallow wells nouryon.com Multiple diffuse sources; potential biotransformation of isobutane. nouryon.com California, USA Widespread detection due to leaking underground storage tanks. researchgate.net Gasoline additive (direct) and MTBE degradation. researchgate.net Various Regions, Korea 0.02 - 0.08 µg/L researchgate.net Not specified, background survey. researchgate.net

常见问题

Basic Research Questions

Q. How is 1-Hydroxy-1-methylethyl synthesized and characterized in laboratory settings?

- Methodological Answer : Synthesis typically involves radical generation via UV irradiation or chemical reduction of precursors like 2-propanol in aqueous systems. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation, Fourier-transform infrared spectroscopy (FTIR) for functional group analysis, and mass spectrometry (MS) for molecular weight validation. For novel compounds, purity must be verified via high-performance liquid chromatography (HPLC) or elemental analysis, with data reported in accordance with IUPAC guidelines .

Q. What spectroscopic techniques are critical for confirming the structure of this compound radicals?

- Methodological Answer : Electron spin resonance (ESR) spectroscopy is essential for detecting transient radical species due to its sensitivity to unpaired electrons. UV-Vis spectroscopy can track reaction kinetics by monitoring absorbance changes at specific wavelengths (e.g., 260–300 nm for radical intermediates). Computational simulations, such as density functional theory (DFT), complement experimental data by predicting spectral patterns .

Advanced Research Questions

Q. How does the this compound radical contribute to the reduction of graphene oxide (GO), and what kinetic parameters govern its efficiency?

- Methodological Answer : The radical acts as a strong reductant via electron transfer to GO’s oxygenated groups. Kinetic studies require time-resolved UV-Vis or stopped-flow techniques to measure rate constants () under controlled pH and temperature. For example, indirect UV-induced synthesis (e.g., using 2-propanol as a precursor) generates radicals with lifetimes <1 ms, necessitating rapid data acquisition methods. Radiolytic experiments with pulse radiolysis can isolate radical contributions .

Q. How can researchers resolve contradictions in reported stability data for this compound under varying experimental conditions?